4-Chlorobutyraldehyde diethyl acetal
Overview
Description
4-Chlorobutyraldehyde diethyl acetal: is an organic compound with the molecular formula C8H17ClO2. It is a colorless to orange or green clear liquid at room temperature and is known for its use in organic synthesis. The compound is also referred to as 4-Chloro-1,1-diethoxybutane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutyraldehyde diethyl acetal can be synthesized through the acetalization of 4-chlorobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and an acid such as sulfuric acid or p-toluenesulfonic acid to form the acetal .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the acetal. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutyraldehyde diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the acetal can be hydrolyzed back to 4-chlorobutyraldehyde and ethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-Chlorobutyraldehyde and ethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation: 4-Chlorobutyric acid.
Scientific Research Applications
4-Chlorobutyraldehyde diethyl acetal is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the preparation of intermediates for drug synthesis.
Material Science: The compound is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobutyraldehyde diethyl acetal primarily involves its reactivity as an acetal and the presence of the chlorine atom. The acetal group can be hydrolyzed under acidic or basic conditions to release the aldehyde, which can then participate in further chemical reactions.
Comparison with Similar Compounds
4-Chlorobutyraldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
4-Bromobutyraldehyde diethyl acetal: Similar structure but with a bromine atom instead of chlorine.
4-Aminobutyraldehyde diethyl acetal: Similar structure but with an amino group instead of chlorine.
Uniqueness: 4-Chlorobutyraldehyde diethyl acetal is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-1,1-diethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRHRMHOUWCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294410 | |
Record name | 4-Chlorobutanal diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-83-9 | |
Record name | 4-Chlorobutyraldehyde diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6139-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 96467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6139-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobutanal diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobutyraldehyde diethyl acetal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AV7T3NYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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